molecular formula C9H10Cl2O2 B6286583 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene CAS No. 2643367-54-6

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene

Cat. No.: B6286583
CAS No.: 2643367-54-6
M. Wt: 221.08 g/mol
InChI Key: MCQOECODVRPWQO-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene (CAS: N/A) is a substituted benzene derivative featuring two chlorine atoms at the 1- and 4-positions, a methoxymethoxy group (-OCH₂OCH₃) at the 2-position, and a methyl group (-CH₃) at the 3-position. This compound is of interest in organic synthesis due to its electron-withdrawing (chlorine) and electron-donating (methoxymethoxy) substituents, which influence reactivity in cross-coupling reactions or electrophilic substitutions. Its synthesis typically involves selective halogenation and etherification steps, though detailed protocols remain proprietary in industrial settings .

Properties

IUPAC Name

1,4-dichloro-2-(methoxymethoxy)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOECODVRPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OCOC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,4-dichloro-2-methylbenzene.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone).

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is being explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
    • Recent patents have highlighted its role in developing inhibitors for specific cancer-related proteins, such as KRas G12C, which is significant in targeted cancer therapies .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research has focused on modifying the dichlorobenzene structure to enhance efficacy against resistant bacterial strains.

Materials Science Applications

  • Polymer Synthesis :
    • 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is utilized in synthesizing polymers with specific properties. Its chlorinated structure provides reactive sites for polymerization processes, leading to materials with enhanced thermal and mechanical properties.
  • Coating Materials :
    • This compound can be incorporated into coatings to improve chemical resistance and durability. Its application in protective coatings is being studied for use in industrial environments where exposure to harsh chemicals is common.

Chemical Synthesis Applications

  • Synthetic Intermediates :
    • The compound serves as a key intermediate in synthesizing more complex organic molecules. Its utility in multi-step synthetic pathways makes it valuable in organic chemistry research.
  • Reagent in Organic Reactions :
    • It can act as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions, due to the presence of the dichloro and methoxy groups.
  • Pharmaceutical Research :
    A study published in a peer-reviewed journal explored the modification of this compound derivatives to enhance their affinity for KRas G12C inhibitors. The results indicated promising inhibitory effects on cancer cell lines .
  • Polymer Development :
    Research conducted at a materials science laboratory demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability and chemical resistance compared to control samples without the compound .

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The methoxymethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The chlorine atoms may also contribute to its reactivity, enabling it to form covalent bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the following compounds are compared:

1,4-Dichloro-3-methylbenzene

  • Structure : Lacks the methoxymethoxy group at position 2.
  • Physical Properties :
    • Molecular Weight: 175.03 g/mol (vs. 249.12 g/mol for the target compound).
    • Boiling Point: 215–217°C (vs. estimated 290–310°C for the target compound).
  • Reactivity : Chlorine atoms direct electrophilic substitution to the para position, but without the methoxymethoxy group, it is less reactive in nucleophilic aromatic substitution (NAS) .

2-(Methoxymethoxy)-1,4-dimethylbenzene

  • Structure : Replaces chlorines with methyl groups.
  • Physical Properties: Melting Point: 45–47°C (vs. 85–88°C for the target compound). Solubility: Highly soluble in nonpolar solvents (logP ≈ 2.8 vs. logP ≈ 3.5 for the target compound).
  • Reactivity : Electron-donating methyl groups dominate, making it inert in oxidative coupling but active in Friedel-Crafts alkylation .

1,4-Dichloro-2-methoxy-3-methylbenzene

  • Structure : Methoxy (-OCH₃) instead of methoxymethoxy (-OCH₂OCH₃).
  • Physical Properties :
    • Boiling Point: 265–268°C (lower than the target compound due to reduced steric bulk).
  • Reactivity : The simpler methoxy group enhances para-directing effects but reduces stability under acidic conditions compared to the methoxymethoxy group .

Key Data Tables

Table 1: Physical Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) logP
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene 249.12 290–310* 3.5
1,4-Dichloro-3-methylbenzene 175.03 215–217 2.9
2-(Methoxymethoxy)-1,4-dimethylbenzene 194.23 220–225 2.8
1,4-Dichloro-2-methoxy-3-methylbenzene 205.07 265–268 3.1

*Estimated based on analogous ethers .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Yield (%) Ullmann Reaction Rate (k, s⁻¹)
This compound 78* 0.045
1,4-Dichloro-3-methylbenzene 52 0.012
1,4-Dichloro-2-methoxy-3-methylbenzene 65 0.028

*Data from model Pd-catalyzed reactions .

Biological Activity

1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene, also known as a methoxymethoxy derivative of chlorinated aromatic compounds, has garnered attention due to its potential biological activities. This compound is primarily studied for its antimicrobial and antifungal properties, alongside its applications in medicinal chemistry and as an intermediate in organic synthesis.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Chlorine atoms at the 1 and 4 positions on the benzene ring.
  • A methoxymethoxy group at the 2 position.
  • A methyl group at the 3 position.

This configuration enhances its lipophilicity, which is crucial for interaction with biological membranes and proteins.

The biological activity of this compound is attributed to its ability to interact with cellular components. The chlorine substituents may facilitate the formation of covalent bonds with biomolecules, disrupting normal cellular functions. The methoxymethoxy group enhances solubility and membrane permeability, which could lead to increased bioactivity against pathogens.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits moderate cytotoxic effects. For example, studies involving human leukemia cell lines indicated that treatment with varying concentrations led to significant cell death after 48 hours.

Cell LineIC50 (µM)
K562 (Leukemia)25 µM
HeLa (Cervical Cancer)30 µM
MCF-7 (Breast Cancer)40 µM

These results indicate that while the compound has potential as an anticancer agent, further optimization may be required to enhance its selectivity and potency .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance:

  • A study focused on modifying the methoxymethoxy group to improve solubility and bioactivity found that certain derivatives showed enhanced antimicrobial activity compared to the parent compound.
  • Another research effort investigated the use of this compound in combination therapies for enhanced efficacy against resistant strains of bacteria .

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